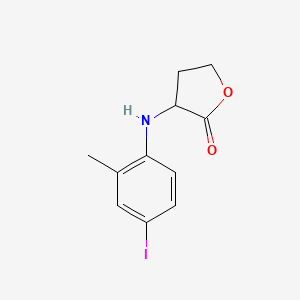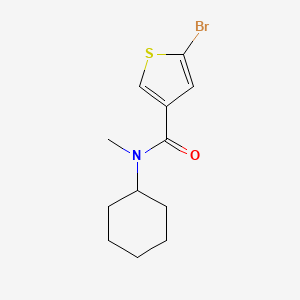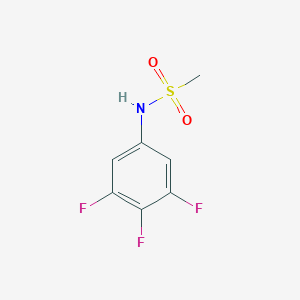
3-Hydroxycyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxycyclohexane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a carboxamide group (-CONH2) attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexane-1-carboxamide can be achieved through several methodsAnother method includes the biocatalytic synthesis of (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, which can be further converted to the carboxamide derivative .
Industrial Production Methods: Industrial production of this compound typically involves the use of hydrolases for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions: 3-Hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions include cyclohexanone derivatives, amines, and substituted cyclohexane compounds .
科学研究应用
3-Hydroxycyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of 3-Hydroxycyclohexane-1-carboxamide involves its interaction with various molecular targets. The carboxamide moiety can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This property makes it a potential candidate for enzyme inhibition studies, particularly in the context of pharmaceutical research .
相似化合物的比较
Cyclohexane-1-carboxamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, leading to different chemical properties and reactivity.
4-Azido-3-hydroxycyclohexane-1-carboxamide:
Uniqueness: 3-Hydroxycyclohexane-1-carboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-2-1-3-6(9)4-5/h5-6,9H,1-4H2,(H2,8,10) |
InChI 键 |
ZHRSANJYFKREQT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















